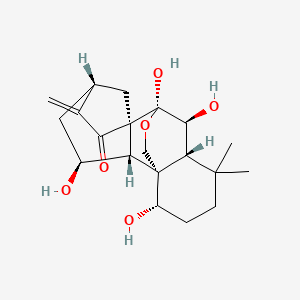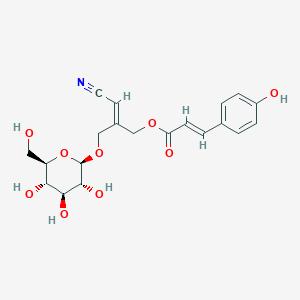
毛蕊花素
描述
Lasiodonin is a diterpenoid compound identified from the plant Isodon lasiocarpus (HAYATA) KUDO. Research has focused on its chemical structure, synthesis, and properties, revealing its significance in the field of natural products chemistry.
Synthesis Analysis
Lasiodonin and its derivatives have been synthesized and studied for their chemical structure and properties. The synthesis involves complex reactions highlighting the molecule's intricate nature. For instance, an NMR study provided insights into lasiodonin acetonide's structure, derived from Chinese medicinal herb Rabdosia rubescens, showcasing the synthetic approaches to understanding its structure and properties (Haiyan, 2005).
Molecular Structure Analysis
The molecular structure of lasiodonin was established through chemical and spectroscopic evidence, identifying it as ent-7β, 20-epoxy-15-oxo-16-kaurene-1β, 6α, 7α, 11α-tetraol. This work laid the foundation for understanding the molecular framework of lasiodonin and its analogs (Fujita & Taoka, 1972).
科学研究应用
传统中医药
毛蕊花素是黄芩的一种成分,黄芩是一种著名的传统中药 {svg_1}. 干燥的整个黄芩H. Hara植物,在中国被称为“细黄草”,在中国被用作当地民间药物,用于治疗各种疾病 {svg_2}.
抗肿瘤活性
现代药理学和临床研究表明,黄芩中的一些化学成分,包括毛蕊花素,具有抗肿瘤作用 {svg_3}.
抗炎特性
黄芩的成分,包括毛蕊花素,已显示出抗炎特性 {svg_4}.
抗菌活性
毛蕊花素,作为黄芩的一部分,已显示出抗菌作用 {svg_5}.
抗灾难效应
抗氧化特性
细胞毒活性
从黄芩变种太行山黄芩中分离出一种新的毛蕊花素的丙酮衍生物。 该化合物对几种细胞系表现出细胞毒性 {svg_8}.
潜在的治疗应用
安全和危害
作用机制
- Antagonism of serotonin receptors may enhance negative symptoms of psychoses while reducing extrapyramidal side effects associated with typical antipsychotics .
Target of Action
Mode of Action
Biochemical Pathways
属性
IUPAC Name |
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-AGVOTIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lasiodonin and where is it found?
A1: Lasiodonin is an ent-kaurane diterpenoid, a class of naturally occurring compounds with potential biological activity. It is primarily isolated from the leaves of plants within the Isodon genus, including Isodon rubescens (also known as Dong Ling Cao), Isodon japonica, Isodon parvifolius, and Isodon macrophylla [, , , , ]. These plants have a history of use in traditional medicine.
Q2: What is the molecular formula and weight of Lasiodonin?
A2: Lasiodonin has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol [].
Q3: Has the structure of Lasiodonin been confirmed using spectroscopic techniques?
A3: Yes, the structure of Lasiodonin has been extensively studied and confirmed using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, as well as mass spectrometry [, , , , ]. These techniques help in determining the connectivity and spatial arrangement of atoms within the molecule.
Q4: What are the primary biological activities reported for Lasiodonin?
A4: Research suggests that Lasiodonin, along with other diterpenoids from Isodon species, exhibits cytotoxic activity against several cancer cell lines [, , , ]. This activity has been observed in vitro against human tumor cell lines such as HL-60 (leukemia), K562 (leukemia), A549 (lung cancer), HT-29 (colon cancer), Bcap37 (breast cancer), CA (cervical cancer), CNE (nasopharyngeal carcinoma), BIU87 (bladder cancer), BGC823 (gastric cancer), and HeLa (cervical cancer) [, , , ].
Q5: What is the mechanism of action of Lasiodonin's cytotoxic activity?
A5: While Lasiodonin has shown promising in vitro cytotoxicity, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how it interacts with cellular targets and triggers cell death in cancer cells.
Q6: Are there any analytical methods to quantify Lasiodonin?
A7: Yes, researchers have developed analytical methods for quantifying Lasiodonin and other diterpenoids in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for this purpose []. This method allows for sensitive and specific detection and quantification of Lasiodonin in complex mixtures like plant extracts and biological samples.
Q7: Have there been any studies on the pharmacokinetics of Lasiodonin?
A8: A study utilizing HPLC-ESI-MS/MS analyzed the excretion of Lasiodonin and nine other diterpenoids in rat bile after oral administration of Isodon rubescens extract []. This research provides insights into the in vivo behavior of Lasiodonin, a crucial aspect for understanding its potential therapeutic application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)